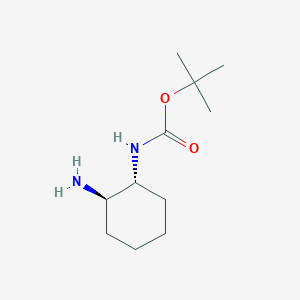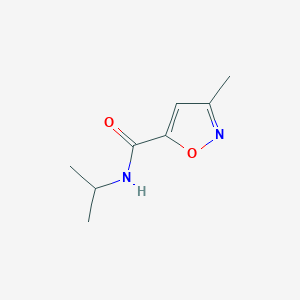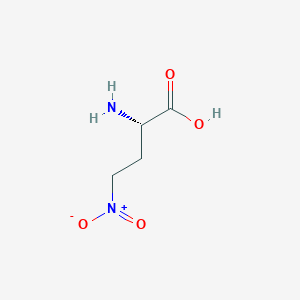
N-Boc-trans-1,2-diaminocyclohexane
Vue d'ensemble
Description
(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is an amine.
Applications De Recherche Scientifique
Ligand en chimie de coordination
N-Boc-trans-1,2-diaminocyclohexane est largement utilisé comme ligand en chimie de coordination . Les ligands sont des ions ou des molécules qui donnent une paire d'électrons à un atome central dans un complexe. Ce composé, avec ses deux groupes amines, peut former des complexes stables avec divers ions métalliques.
Organocatalyse
Ce composé sert également de ligand achiral en catalyse asymétrique . La catalyse asymétrique est un outil puissant dans la synthèse de molécules chirales, qui sont essentielles dans de nombreux domaines de la chimie, y compris les produits pharmaceutiques et la science des matériaux.
Synthèse de la base de Schiff macrocyclique hexa
This compound a été utilisé dans la synthèse de la base de Schiff macrocyclique hexa . Les bases de Schiff sont des composés polyvalents avec une large gamme d'applications, y compris la catalyse et la science des matériaux.
Préparation de ligands multidentés
Ce composé joue un rôle important dans la préparation de ligands multidentés . Les ligands multidentés, également connus sous le nom d'agents chélatants, peuvent former plusieurs liaisons à un seul ion métallique, ce qui les rend utiles dans de nombreux domaines, y compris la rémédiation environnementale et la médecine.
Synthèse d'auxiliaires chiraux
This compound est employé dans la synthèse d'auxiliaires chiraux
Mécanisme D'action
Target of Action
N-Boc-trans-1,2-diaminocyclohexane, also known as (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine or tert-Butyl (trans-2-aminocyclohexyl)carbamate, is primarily used as a ligand in coordination chemistry and organocatalysis . It serves as an achiral ligand in asymmetric catalysis .
Mode of Action
This compound interacts with its targets, primarily metal ions, by forming coordination complexes . The chiral nature of this compound allows it to induce asymmetry in these complexes, which can be crucial for certain catalytic reactions .
Biochemical Pathways
This compound is involved in the formation of chiral tertiary alcohols through the asymmetric addition of Grignard reagents to ketones . This process involves the creation of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), enabling the preparation of highly enantioenriched tertiary alcohols .
Result of Action
The primary result of this compound’s action is the formation of chiral tertiary alcohols with high enantiomeric excess . These alcohols are important synthetic intermediates in the preparation of complex chiral scaffolds, bioactive targets, and active pharmaceutical ingredients .
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture. For example, the efficiency of the asymmetric addition of Grignard reagents to ketones can be affected by the nature and concentration of the Grignard reagent, the type of solvent used, and the reaction temperature .
Analyse Biochimique
Biochemical Properties
N-Boc-trans-1,2-diaminocyclohexane is widely used as a ligand in coordination chemistry and organocatalysis . It also serves as an achiral ligand in asymmetric catalysis . This compound was condensed with aliphatic dialdehydes to form [3+3] or [2+2] macrocyclization products .
Cellular Effects
Its fluorescence properties have been used to probe the anionic micelles as well as in serum albumins and chicken egg white lysozyme by steady state and picosecond time-resolved fluorescence spectroscopy .
Molecular Mechanism
It is known that this compound can form complexes with various metal ions, which can then interact with other biomolecules .
Metabolic Pathways
It is known that this compound can form complexes with various metal ions, which can then interact with other biomolecules .
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929883 | |
| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137731-41-0, 146504-07-6 | |
| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)








